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Compound of Interest

Compound Name: GR 94800

Cat. No.: B1672131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of GR 94800, a
potent and selective tachykinin neurokinin 2 (NK2) receptor antagonist. The information is
curated for professionals in the fields of pharmacology and drug development, with a focus on
guantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activity: A Potent and Selective NK2
Receptor Antagonist

GR 94800 is a linear heptapeptide that demonstrates high affinity and selectivity for the
tachykinin NK2 receptor.[1] Its chemical structure is PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle-NH2.
[1] The primary mechanism of action of GR 94800 is the competitive antagonism of the NK2
receptor, thereby inhibiting the biological effects of endogenous tachykinins like neurokinin A
(NKA).[1] This targeted activity makes GR 94800 a valuable tool for studying the physiological
roles of the NK2 receptor and a potential therapeutic agent for conditions mediated by
tachykinin signaling, such as irritable bowel syndrome and bronchial hyperreactivity.[1]

Quantitative Analysis of Biological Activity

The potency and selectivity of GR 94800 have been quantified in various in vitro and in situ
experimental models. The following table summarizes the key quantitative data on its biological

activity.
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Parameter Receptor Value Species Reference
pKB NK2 9.6 Not Specified

pKB NK1 6.4 Not Specified

pKB NKS3 6.0 Not Specified

pA2 NK2 6.0+ 0.4 Rat [1]

pA2 NK2 54+0.3 Gerbil [1]

pA2 NK2 48+0.1 Not Specified [1]

Signaling Pathway of NK2 Receptor and Inhibition
by GR 94800

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its
endogenous ligand, Neurokinin A (NKA), the receptor activates intracellular signaling cascades,
leading to various physiological responses. GR 94800, as a competitive antagonist, blocks this
binding and subsequent signaling.
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Caption: Mechanism of action of GR 94800 as an antagonist at the NK2 receptor.
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Experimental Protocol: In Vitro Assessment of NK2
Receptor Antagonism

The following is a representative protocol for determining the antagonist activity of GR 94800 at
the NK2 receptor, based on the principles of in vitro pharmacology.

Objective: To determine the pA2 value of GR 94800 against an NK2 receptor agonist in an
isolated tissue preparation.

Materials:

Isolated tissue preparation expressing NK2 receptors (e.g., rat vas deferens, hamster
trachea).

o Krebs-Henseleit or other suitable physiological salt solution.
» NK2 receptor agonist (e.g., [B-Ala8]-Neurokinin A (4-10)).
 GR 94800.
e Organ bath setup with isometric transducers and data acquisition system.
o Carbogen gas (95% 02 / 5% CO2).
Procedure:
o Tissue Preparation:
o Euthanize the animal according to approved ethical guidelines.

o Dissect the target tissue and mount it in an organ bath containing physiological salt
solution, maintained at 37°C and continuously bubbled with carbogen gas.

o Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90
minutes), with regular washing.

e Agonist Concentration-Response Curve (Control):
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o Construct a cumulative concentration-response curve for the NK2 receptor agonist.

o Add the agonist in increasing concentrations to the organ bath and record the contractile
response until a maximal response is achieved.

o Wash the tissue extensively to return to baseline.

e Antagonist Incubation:

o Introduce a known concentration of GR 94800 into the organ bath.

o Allow the antagonist to incubate with the tissue for a predetermined time (e.g., 15-30
minutes) to ensure equilibrium is reached.[1]

o Agonist Concentration-Response Curve (in the presence of Antagonist):

o In the continued presence of GR 94800, repeat the cumulative concentration-response
curve for the NK2 receptor agonist.

o Arightward shift in the concentration-response curve is expected, indicating competitive
antagonism.

o Data Analysis:

[e]

Repeat steps 3 and 4 with several different concentrations of GR 94800.

o Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the
ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the
agonist in the absence of the antagonist.

o Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative
logarithm of the molar concentration of the antagonist.

o The x-intercept of the Schild plot provides the pA2 value, which is a measure of the
antagonist's affinity for the receptor.

Experimental Workflow
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The following diagram illustrates the general workflow for characterizing the antagonist activity
of a compound like GR 94800.
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Caption: General workflow for in vitro characterization of GR 94800.

This guide provides a foundational understanding of the biological activity of GR 94800. For
further, more specific applications and in vivo studies, researchers should consult the primary
literature and adapt protocols to their specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672131?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

